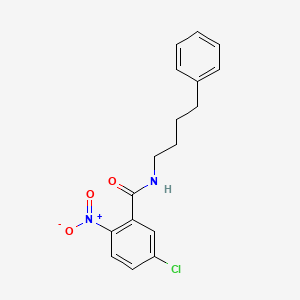
5-chloro-2-nitro-N-(4-phenylbutyl)benzamide
Descripción general
Descripción
5-chloro-2-nitro-N-(4-phenylbutyl)benzamide is an organic compound with the molecular formula C17H17ClN2O3 It belongs to the class of nitrobenzenes, which are characterized by the presence of a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(4-phenylbutyl)benzamide typically involves the nitration of a chlorobenzene derivative followed by amide formation. One common method starts with the nitration of 2-chlorobenzene to produce 5-chloro-2-nitrobenzene. This intermediate is then reacted with 4-phenylbutylamine under appropriate conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. Techniques such as high-pressure amination and solvent extraction are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-nitro-N-(4-phenylbutyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Reduction: 5-amino-2-nitro-N-(4-phenylbutyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide compound.
Aplicaciones Científicas De Investigación
5-chloro-2-nitro-N-(4-phenylbutyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-chloro-2-nitro-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. For example, it can act as an antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism . This interaction can modulate various cellular pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-nitro-N-phenylbenzamide: Similar structure but with a different substituent on the amide nitrogen.
5-chloro-2-nitrobenzyl alcohol: Contains a hydroxyl group instead of the amide group.
2-chloro-5-nitro-N-(4-pyridinyl)benzamide: Contains a pyridine ring instead of the phenylbutyl group
Uniqueness
5-chloro-2-nitro-N-(4-phenylbutyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a PPARγ antagonist sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
5-chloro-2-nitro-N-(4-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-9-10-16(20(22)23)15(12-14)17(21)19-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12H,4-5,8,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTYXEACLMFETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


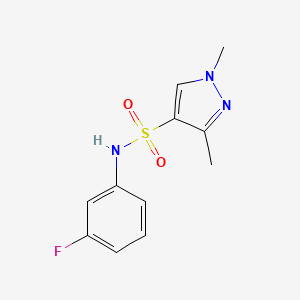
![3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B4668573.png)
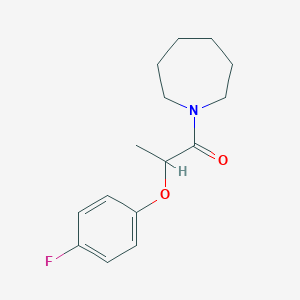
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4668588.png)
![2-Methyl-4-[4-(3-methylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine](/img/structure/B4668596.png)
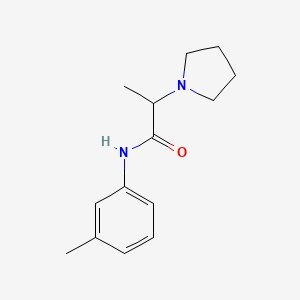
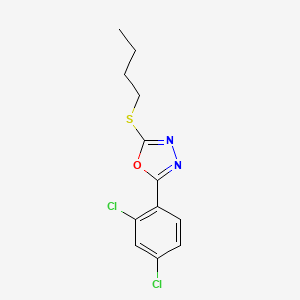
![1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4668621.png)
![2-{[5-(1-benzothiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B4668622.png)
![METHYL 4-({[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4668628.png)
![2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B4668634.png)
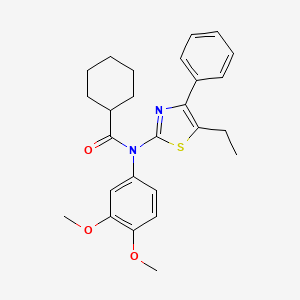
![2-{[(2-fluorophenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4668638.png)
![N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4668670.png)
